2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
説明
特性
IUPAC Name |
2-butan-2-yl-5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-5-16(4)20-22(29)27-21(25-20)17-8-6-7-9-18(17)24-23(27)30-13-19(28)26-11-14(2)10-15(3)12-26/h6-9,14-16,20H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJZPQWHEUGUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves multiple steps, including the formation of the imidazoquinazolinone core and the subsequent attachment of the piperidine derivative. The synthetic route typically involves the following steps:
Formation of the imidazoquinazolinone core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the imidazoquinazolinone ring system.
Attachment of the piperidine derivative: The piperidine derivative is introduced through a nucleophilic substitution reaction, where the piperidine moiety reacts with an electrophilic site on the imidazoquinazolinone core.
Final modifications: Additional functional groups, such as the butan-2-yl and sulfanyl groups, are introduced through further substitution or addition reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of addition products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Table 1: Structural and Functional Comparison of Imidazoquinazolinone Derivatives
Key Differences and Implications
Substituent Flexibility: The target compound’s 3,5-dimethylpiperidin-1-yl-acetyl group distinguishes it from analogues with purely aromatic (e.g., trifluoromethylbenzyl ) or alkyl (e.g., octylsulfanyl ) substituents. This moiety may confer improved solubility in physiological buffers compared to the octylsulfanyl derivative, while retaining membrane permeability due to the butan-2-yl group. The piperidine ring introduces a basic nitrogen, which could enhance interactions with acidic residues in enzyme active sites, a feature absent in non-nitrogenous analogues .
Bioactivity Trends: While direct data is unavailable, structurally related compounds exhibit antiplatelet activity (e.g., thienotetrahydropyridines in ).
Research Findings and Hypotheses
- Synthetic Accessibility : The sulfanyl linkage in the target compound (common in ) allows modular synthesis, enabling rapid diversification of substituents for structure-activity relationship (SAR) studies.
- Metabolic Stability : The 3,5-dimethylpiperidin-1-yl group may reduce first-pass metabolism compared to analogues with unprotected amines (e.g., primary sulfanyl groups), as seen in piperidine-containing drugs like donepezil .
- Toxicity Considerations : Dichlorophenyl-substituted analogues () highlight the risk of off-target effects from halogenated aromatics, whereas the target compound’s aliphatic substituents may offer a safer profile.
生物活性
The compound 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one , also known by its IUPAC name, is a complex heterocyclic structure that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes an imidazoquinazolinone core with various substituents that may influence its biological properties. The molecular formula is , and it possesses several functional groups that contribute to its reactivity and interaction with biological targets.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2S |
| IUPAC Name | 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one |
| CAS Number | [To be confirmed] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. Preliminary studies suggest potential mechanisms involving:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites.
Antimicrobial Activity
Research indicates that compounds similar to 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives against various bacterial strains, suggesting that this compound may share similar efficacy due to its structural components .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds with imidazoquinazolinone cores have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies are necessary to evaluate the cytotoxic effects and mechanism of action against different cancer cell lines.
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial activity of various piperidine derivatives, several compounds demonstrated potent efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring significantly influenced antimicrobial potency .
Case Study 2: Cancer Cell Line Studies
Recent investigations into imidazoquinazolinone derivatives have shown promising results in inducing cell death in specific cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, although detailed molecular studies are required to elucidate the precise mechanisms involved.
Q & A
Basic Research Questions
Q. What are the critical steps and parameters for synthesizing 2-(butan-2-yl)-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thioether bond formation and imidazoquinazoline core assembly. Key steps include:
- Thiol-alkylation : Reacting a thiol-containing precursor with 2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the sulfanyl linkage .
- Cyclization : Acid-catalyzed cyclization to form the imidazo[1,2-c]quinazolin-3-one core, monitored by TLC for intermediate validation .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve >95% purity .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as the solvent for solubility .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₅H₃₂N₆O₂S: 504.22 g/mol) .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water mobile phase) to detect impurities <1% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Compare analogues with varying substituents on the imidazoquinazoline core (e.g., replacing butan-2-yl with cyclohexyl) to assess impact on target binding .
- Functional Group Screening : Test derivatives with alternative sulfanyl linkers (e.g., methylene vs. ethylene) or piperidine substituents (e.g., 3,5-dimethyl vs. 4-phenyl) using in vitro enzyme inhibition assays .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values for lead optimization .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) to minimize variability .
- Dose-Response Validation : Perform EC₅₀/IC₅₀ determinations across multiple replicates (n ≥ 3) to confirm potency thresholds .
- Target Profiling : Use kinase/GPCR panels to identify off-target effects that may explain discrepancies in activity .
Q. What experimental strategies are effective for studying metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- In Vivo PK Studies : Administer IV/PO doses in rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability .
Methodological Considerations
Q. How to design a robust protocol for assessing environmental fate and ecotoxicology?
- Methodological Answer :
- Abiotic Stability : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to simulate environmental degradation, analyzing breakdown products via GC-MS .
- Biotic Studies : Use OECD 201/202 guidelines for algal/daphnia toxicity testing, reporting EC₅₀ values and NOEC (No Observed Effect Concentration) .
Q. What computational tools are suitable for predicting binding modes with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
